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Application Notes: ER-Tracker™ Blue-White DPX Staining in Yeast and Fungi

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Compound of Interest		
Compound Name:	ER-Tracker Blue-White DPX	
Cat. No.:	B1260183	Get Quote

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3] This probe is a member of the Dapoxyl™ dye family, known for its photostability and large Stokes shift.[1][3] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths and the quantum yield decreases with increasing solvent polarity.[1][3] This property makes it a valuable tool for studying the ER's structure and dynamics in various cell types, including yeast and fungi.[4] The dye has been successfully used to visualize ER morphology in species such as Saccharomyces cerevisiae, Neurospora crassa, Aspergillus oryzae, Fusarium graminearum, Botrytis cinerea, and Pisolithus tinctorius.[4][5][6]

Mechanism of Action

The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[4] Unlike some conventional ER stains like DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations, providing a more accurate representation of the ER network.[1][3] While the precise binding target is not as explicitly defined as the glibenclamide-based ER-Trackers (Green and Red) that bind to sulfonylurea receptors of ATP-sensitive K+ channels, the Blue-White DPX dye's hydrophobic nature and fluorescence sensitivity to the lipid environment contribute to its specific ER localization.[1][4]

Applications in Yeast and Fungi Research



- Live-Cell Imaging of ER Morphology: The primary application is the real-time visualization of the ER's intricate network of tubules and cisternae in living yeast and fungal hyphae.[4][5]
- Studying ER Dynamics: Its photostability allows for time-lapse microscopy to track ER reorganization during various cellular processes.[4]
- Analysis of ER Stress Responses: Changes in ER morphology and the dye's fluorescence intensity can be indicative of ER stress.[4]
- Co-localization Studies: It can be used with other fluorescent probes to investigate the interactions between the ER and other organelles, such as mitochondria.[4]
- Investigating Fungal Pathogenesis: As the ER is a target for antifungal azole drugs, this dye is a valuable tool for studying the effects of these drugs on ER structure in pathogenic fungi like Candida species.[7]
- Mutant Phenotyping: It has been used to visualize altered ER morphology in yeast mutants, such as fragmented ER membranes.

Quantitative Data

A summary of the key properties of ER-Tracker™ Blue-White DPX is presented in the table below.

Property	Value	Reference
Excitation Maximum (Ex)	~374 nm	[2]
Emission Maximum (Em)	430 - 640 nm (environment- sensitive)	[2]
Recommended Filter Set	DAPI or UV longpass	[1][2]
Molecular Weight	580.53 g/mol	[3]
Solvent for Stock Solution	Dimethylsulfoxide (DMSO)	[3]
Recommended Working Conc.	100 nM - 1 μM	[3]



Experimental Protocols

The following are generalized protocols for staining yeast and filamentous fungi with ERTracker™ Blue-White DPX. Optimal staining concentrations and incubation times may vary
depending on the specific species and experimental conditions, and therefore should be
determined empirically.

Protocol 1: Staining of Suspension Yeast Cells (e.g., Saccharomyces cerevisiae)

Materials:

- ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
- Yeast culture medium (e.g., YPD, SC)
- Phosphate-Buffered Saline (PBS) or appropriate buffer
- Microcentrifuge tubes
- Fluorescence microscope with a DAPI or UV filter set

Procedure:

- Cell Culture: Grow yeast cells in the appropriate liquid medium to the desired growth phase (typically early to mid-logarithmic phase).
- Harvesting: Pellet the cells by centrifugation (e.g., 3000 x g for 3-5 minutes).
- Washing: Discard the supernatant and wash the cells once with pre-warmed PBS or growth medium to remove any residual medium components.
- Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 μM.
- Incubation: Resuspend the cell pellet in the staining solution and incubate for 15-30 minutes at the optimal growth temperature for the yeast strain, protected from light.



- Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with fresh, pre-warmed PBS or medium to remove any unbound dye.
- Imaging: Resuspend the final cell pellet in a small volume of PBS or medium. Mount the cells
 on a microscope slide and proceed with imaging using a fluorescence microscope equipped
 with a DAPI or UV longpass filter set.

Protocol 2: Staining of Filamentous Fungi (e.g., Aspergillus nidulans, Neurospora crassa)

Materials:

- ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
- Fungal culture medium (liquid or solid)
- Sterile coverslips (if growing on solid media for microscopy)
- Phosphate-Buffered Saline (PBS) or appropriate buffer
- Fluorescence microscope with a DAPI or UV filter set

Procedure:

- Cell Culture: Grow the filamentous fungus either in a liquid culture or on a solid medium with a sterile coverslip placed on the agar surface to allow for hyphal growth over the coverslip.
- Preparation for Staining:
 - For liquid cultures: Harvest the mycelia by filtration or gentle centrifugation.
 - For coverslip cultures: Carefully remove the coverslip with the attached hyphae from the agar plate.
- Washing: Gently wash the mycelia or the coverslip with pre-warmed PBS or growth medium.
- Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM
 ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a



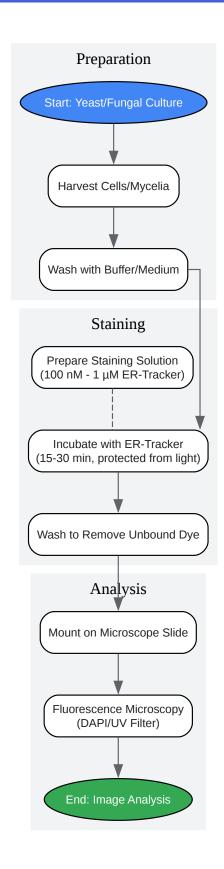
final concentration of 100 nM to 1 μ M.

- Incubation: Immerse the mycelia or the coverslip in the staining solution and incubate for 15-30 minutes at the optimal growth temperature, protected from light.
- Washing: Gently wash the mycelia or coverslip twice with fresh, pre-warmed PBS or medium to remove excess dye.
- Imaging: Mount the mycelia or the coverslip on a microscope slide with a drop of fresh medium or buffer and proceed with fluorescence microscopy using a DAPI or UV filter set.

Fixation Note: The staining pattern of ER-Tracker[™] Blue-White DPX is partially retained after formaldehyde fixation, although with reduced intensity.[1][3] If fixation is required, it should be performed after the staining procedure.

Visualizations

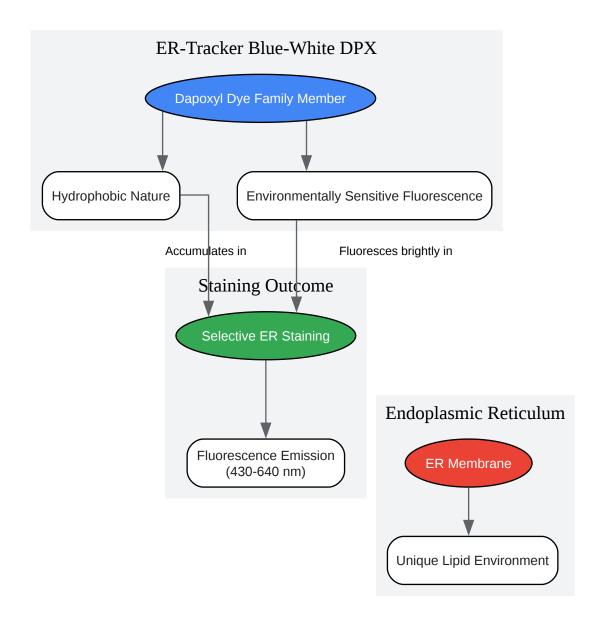




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Caption: Experimental workflow for ER-Tracker™ Blue-White DPX staining.





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Caption: Logical relationship of ER-Tracker™ Blue-White DPX properties and selective ER staining.

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